1-[6-(dimethylamino)-4-pyrimidinyl]-N~4~-(3-methoxybenzyl)-1H-imidazole-4-carboxamide
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Description
The compound is a complex organic molecule that contains several functional groups including a pyrimidine ring, an imidazole ring, a dimethylamino group, and a methoxybenzyl group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the pyrimidine ring could be formed through a reaction involving a 1,3-dicarbonyl compound and an amidine . The imidazole ring could be synthesized through a reaction involving a dicarbonyl compound and an amine . The dimethylamino group and the methoxybenzyl group could be introduced through substitution reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine and imidazole rings are aromatic and planar, which could contribute to the stability of the molecule . The dimethylamino group could potentially participate in hydrogen bonding, and the methoxybenzyl group could contribute to the overall hydrophobicity of the molecule.
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of multiple functional groups. For example, the pyrimidine and imidazole rings could participate in electrophilic aromatic substitution reactions. The dimethylamino group could act as a nucleophile in substitution reactions, and the methoxybenzyl group could be cleaved under acidic or basic conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of the dimethylamino and methoxybenzyl groups could increase the overall polarity and solubility of the molecule. The aromatic rings could contribute to the compound’s UV-visible absorption spectrum .
Scientific Research Applications
Anticancer Activity
The compound has demonstrated promising anticancer effects. Researchers have explored its potential as a targeted therapy for specific types of cancer. For instance, it may inhibit tyrosine kinases involved in tumor growth and progression . Further investigations are ongoing to optimize its efficacy and safety.
ADME-Tox Properties and Druglikeness
Researchers have focused on optimizing the compound’s pharmacokinetic properties (absorption, distribution, metabolism, excretion) and toxicity profile (ADME-Tox). Novel synthetic methodologies have been explored to enhance its druglikeness and safety .
Other Potential Applications
Beyond the mentioned fields, ongoing research may uncover additional applications. These could include neurological disorders, cardiovascular diseases, and metabolic disorders. As the compound’s pharmacological profile becomes clearer, its versatility may extend to various therapeutic areas.
properties
IUPAC Name |
1-[6-(dimethylamino)pyrimidin-4-yl]-N-[(3-methoxyphenyl)methyl]imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-23(2)16-8-17(21-11-20-16)24-10-15(22-12-24)18(25)19-9-13-5-4-6-14(7-13)26-3/h4-8,10-12H,9H2,1-3H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDIWZUPUPVYHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2C=C(N=C2)C(=O)NCC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(dimethylamino)pyrimidin-4-yl]-N-[(3-methoxyphenyl)methyl]-1H-imidazole-4-carboxamide |
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